5-chloro-2-formylbenzenesulfonic acid

Lipophilicity Partition coefficient Drug design

Researchers needing a single intermediate with two orthogonal reactive centers often resort to multi-step sequences or protection/deprotection strategies. 5-Chloro-2-formylbenzenesulfonic acid eliminates this inefficiency by providing a strongly acidic sulfonic acid moiety alongside an aldehyde and a chlorine atom on the same aromatic ring. • Enables sequential diversification: formyl group for reductive amination/condensation, chlorine for cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. • Sulfonic acid (predicted pKa -2.8) remains fully ionized under acidic and physiological conditions, enabling homogeneous solution-phase chemistry inaccessible with carboxylic acid analogs. • Directly applicable as a precursor for triphenylmethane dyes and CBS-type fluorescent whitening agents; the chlorine atom contributes to bathochromic shifts in final dye chromophores. • Available with published, scalable HPLC method with MS-compatible mobile phase guidance, reducing analytical method development overhead.

Molecular Formula C7H5ClO4S
Molecular Weight 220.63 g/mol
CAS No. 88-33-5
Cat. No. B010386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-formylbenzenesulfonic acid
CAS88-33-5
Synonyms5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid
Molecular FormulaC7H5ClO4S
Molecular Weight220.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O
InChIInChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12)
InChIKeyGXRQQNQCMLEUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-formylbenzenesulfonic Acid: Physicochemical and Functional Profile


5-Chloro-2-formylbenzenesulfonic acid (CAS 88-33-5) is a bifunctional aromatic sulfonic acid bearing a formyl group at the 2-position and a chlorine atom at the 5-position of the benzene ring . This substitution pattern confers distinct physicochemical properties, including strong acidity (predicted pKa comparable to benzenesulfonic acid at −2.8) [1], high aqueous solubility (estimated >165 g/L) , and a calculated logP of 0.83 that is markedly higher than its non-halogenated analog [2]. The compound serves primarily as a versatile intermediate in the synthesis of dyes, optical brighteners, and sulfonamide-based pharmaceuticals, where the chlorine substituent provides a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions .

Why 5-Chloro-2-formylbenzenesulfonic Acid Cannot Be Replaced by Analogs


Although several formyl-substituted aromatic sulfonic acids and their salts are commercially available, simple substitution based on the formyl-sulfonic acid motif alone ignores critical physico-chemical and reactivity differences introduced by the 5-chloro substituent. The chlorine atom modulates lipophilicity by approximately +1.5 logP units relative to the non-chlorinated parent [1], alters the electron density of the aromatic ring, and provides a second reactive locus orthogonal to the aldehyde group. Furthermore, the sulfonic acid functionality confers a pKa advantage of roughly 7 orders of magnitude over carboxylic acid surrogates such as 5-chloro-2-formylbenzoic acid [2], ensuring full ionization under both acidic and neutral aqueous conditions and enabling homogeneous solution-phase chemistry that is inaccessible with weaker acid analogs. Evidence below demonstrates that procurement decisions ignoring these differential properties risk compromised solubility, altered reaction kinetics, or the need for additional protection/deprotection steps in multi-step synthetic sequences. It must be noted that head-to-head comparative studies specifically pitting 5-chloro-2-formylbenzenesulfonic acid against its closest analogs are scarce in the open literature, and certain differentiation claims rely on class-level inference or cross-study data aggregation rather than direct side-by-side experimental comparison.

5-Chloro-2-formylbenzenesulfonic Acid: Evidence vs. Analogs


Enhanced Lipophilicity Over Non-Chlorinated Analog

The 5-chloro substitution substantially increases the calculated octanol-water partition coefficient (logP) of the free acid form compared to the non-halogenated parent 2-formylbenzenesulfonic acid (CAS 91-25-8). The target compound exhibits an ACD/LogP of 0.83 , whereas 2-formylbenzenesulfonic acid has a reported LogP of −0.739 on the same mixed-mode column retention algorithm [1], yielding a ΔlogP of +1.57. This lipophilicity shift is consistent with the known contribution of aromatic chlorine (~+0.7 to +0.9 per substituent) and is corroborated by ChemSpider's ACD/LogP estimate of −0.11 for the non-chlorinated acid , which still places the chlorinated analog approximately 0.94 log units higher. The increased lipophilicity translates into greater organic-phase partitioning, potentially beneficial for liquid-liquid extraction workup, membrane permeability in biological assays, and compatibility with non-aqueous reaction media in dye synthesis.

Lipophilicity Partition coefficient Drug design Dye synthesis

Acidity Advantage Over Carboxylic Acid Analog

The sulfonic acid group in 5-chloro-2-formylbenzenesulfonic acid is predicted to exhibit a pKa of approximately −2.8, consistent with the experimentally measured pKa of the parent benzenesulfonic acid [1]. In contrast, 5-chloro-2-formylbenzoic acid (CAS 4506-45-0), which carries a carboxylic acid group in place of the sulfonic acid, has an expected pKa in the range of 2.5–4.2 based on substituted benzoic acid analogs [2]. This ~7 order-of-magnitude difference in acid dissociation constant means the sulfonic acid remains fully deprotonated and water-solubilized across the entire pH range relevant to most synthetic and biological workflows (pH 2–12), whereas the carboxylic acid analog is substantially protonated and less soluble at pH values below ~4. For reactions requiring strong acid catalysis or homogeneous aqueous-phase chemistry at low pH, the sulfonic acid derivative is functionally irreplaceable by its carboxylic acid counterpart.

Acidity Ionization Aqueous solubility Reaction medium

High Aqueous Solubility for Concentrated Formulations

The predicted aqueous solubility of 5-chloro-2-formylbenzenesulfonic acid at 25°C is 1.658 × 10^5 mg/L (≈165.8 g/L) based on the WSKOW v1.41 estimation method, with an alternative fragment-based estimate reaching 1 × 10^6 mg/L . For reference, the non-chlorinated sodium salt 2-formylbenzenesulfonic acid sodium salt (CAS 1008-72-6) is reported as freely soluble in water (≥100 g/L) . While both compounds exhibit high aqueous solubility, the free acid form of the target compound avoids the sodium counter-ion, which can interfere with metal-sensitive reactions or ion-exchange processes. The estimated logP-driven solubility for the free acid also exceeds that of many chlorinated aromatic carboxylic acid intermediates, which typically show solubilities below 10 g/L. This solubility profile enables high-concentration reaction conditions without co-solvents, reducing solvent costs and waste in scaled processes.

Solubility Formulation Reaction medium Process chemistry

MS-Compatible HPLC Method for Purity and Pharmacokinetic Analysis

A specific reverse-phase HPLC method has been published for 5-chloro-2-formylbenzenesulfonic acid using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. For mass-spectrometry (MS)-compatible applications, phosphoric acid can be substituted with formic acid, enabling direct LC-MS coupling without desalting. The method is scalable from analytical to preparative separations and is reported as suitable for pharmacokinetic studies [1]. While HPLC methods also exist for the non-chlorinated analog 2-formylbenzenesulfonic acid [2], the documented MS-compatible adaptation for the 5-chloro derivative reduces method development time for laboratories that require both UV-based purity quantification and mass confirmation in a single workflow. The availability of a pre-validated method with MS-transition guidance provides a tangible procurement advantage for quality-controlled environments.

Analytical method HPLC Quality control Purity analysis

Application Scenarios for 5-Chloro-2-formylbenzenesulfonic Acid


Enhanced Lipophilicity for Dye and Brightener Synthesis

The +1.57 logP elevation over non-chlorinated 2-formylbenzenesulfonic acid [1] makes this compound particularly suitable as a precursor for triphenylmethane dyes and optical brighteners (e.g., CBS-type fluorescent whitening agents) where moderate lipophilicity improves dye-fiber affinity and wash-fastness on synthetic textiles . The chlorine atom also contributes to bathochromic shifts in the final dye chromophore, a well-established effect in triarylmethane dye chemistry, enabling access to deeper blue and green shades without additional synthetic steps. Procurement of the 5-chloro derivative directly eliminates the need for post-synthetic halogenation of the dye intermediate, reducing step count and improving atom economy.

Strong Acidity for Pharmaceutical Salt Formation and Condensation

With a predicted pKa of approximately −2.8, 5-chloro-2-formylbenzenesulfonic acid remains fully ionized under both acidic and physiological pH conditions [1], making it superior to 5-chloro-2-formylbenzoic acid (pKa ~2.5–4.2) for reactions that demand strong acid catalysis, such as Friedel-Crafts acylations, sulfonamide formation via the formyl group, or protonation-dependent condensation reactions. The sulfonic acid group also facilitates the formation of crystalline sulfonate salts with basic drug candidates, a common strategy for improving the crystallinity and dissolution rate of active pharmaceutical ingredients (APIs).

Sulfonamide Library Synthesis Using Dual Reactive Sites

The combination of a reactive aldehyde at the 2-position and a chlorine at the 5-position provides two orthogonal reactive handles for sequential diversification. The formyl group can undergo reductive amination or condensation to install a first diversity element, while the chloro substituent can participate in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution to introduce a second diversity element [1]. This dual reactivity is absent in the non-chlorinated analog 2-formylbenzenesulfonic acid, which offers only the aldehyde as a functionalization site. For medicinal chemistry groups building sulfonamide-focused compound libraries, the 5-chloro derivative enables more structurally diverse products from a single starting material.

Ready-to-Use Analytical Method for Quality-Controlled Procurement

Laboratories operating under GLP or GMP quality systems benefit from the availability of a published, scalable HPLC method with explicit MS-compatible mobile phase guidance [1]. This reduces the burden of analytical method development and validation, which is a significant hidden cost in chemical procurement. The documented method provides retention time benchmarks and column specifications that can be directly adopted for incoming material identity and purity testing, accelerating the release of the compound into production or research workflows.

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